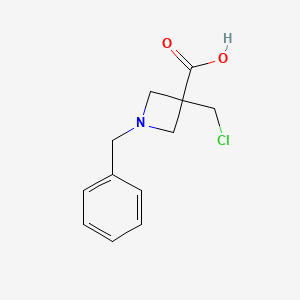
1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
Métodos De Preparación
The synthesis of 1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with benzylamine and 3-chloropropionyl chloride.
Formation of Azetidine Ring: The reaction between benzylamine and 3-chloropropionyl chloride forms an intermediate, which undergoes cyclization to form the azetidine ring.
Functionalization: The azetidine ring is further functionalized to introduce the carboxylic acid group at the 3-position.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines.
Ring-Opening Reactions: Due to the ring strain, the azetidine ring can undergo ring-opening reactions under acidic or basic conditions.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural modifications. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity .
Comparación Con Compuestos Similares
1-Benzyl-3-(chloromethyl)azetidine-3-carboxylicacid can be compared with other azetidine derivatives, such as:
2-Methylazetidine: Known for its use in peptidomimetics and nucleic acid chemistry.
3-Chloroazetidine: Used in the synthesis of various heterocyclic compounds.
Azetidine-2-carboxylic acid: An amino acid analog with applications in medicinal chemistry
Propiedades
Fórmula molecular |
C12H14ClNO2 |
|---|---|
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
1-benzyl-3-(chloromethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14ClNO2/c13-7-12(11(15)16)8-14(9-12)6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16) |
Clave InChI |
RFLMESZEPQFJCX-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1CC2=CC=CC=C2)(CCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoic acid](/img/structure/B13130043.png)


![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)


![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)

![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)



